2-[2-(Dimethylamino)ethoxy]acetic acid
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Overview
Description
2-[2-(Dimethylamino)ethoxy]acetic acid is an organic compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . It is a versatile compound used in various fields, including organic synthesis and industrial applications. The compound is known for its unique chemical properties, which make it valuable in different scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-(Dimethylamino)ethoxy]acetic acid can be synthesized through the reaction of dimethylamine with ethylene glycol and chloroacetic acid . The reaction typically involves the following steps:
Reaction of Dimethylamine with Ethylene Glycol: This step forms an intermediate compound, 2-(Dimethylamino)ethanol.
Reaction with Chloroacetic Acid: The intermediate is then reacted with chloroacetic acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes:
Controlled Reaction Conditions: Temperature and pH are carefully monitored to optimize the reaction.
Purification Steps: The product is purified using techniques such as crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Nucleophiles: Various nucleophiles, such as halides and amines, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
Scientific Research Applications
2-[2-(Dimethylamino)ethoxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with different properties. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl Acetate: Similar in structure but with an acetate group instead of an acetic acid group.
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but with an ethanol group instead of an acetic acid group.
Uniqueness
2-[2-(Dimethylamino)ethoxy]acetic acid is unique due to its combination of a dimethylamino group and an acetic acid group. This combination imparts distinct chemical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its versatility in different fields highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7(2)3-4-10-5-6(8)9/h3-5H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOISZUMBYZVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98278-28-5 |
Source
|
Record name | 2-[2-(dimethylamino)ethoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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